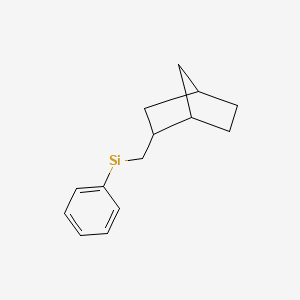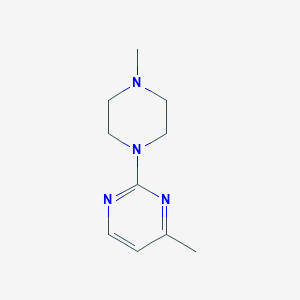![molecular formula C26H32N4O3 B14288393 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 128145-27-7](/img/structure/B14288393.png)
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group on the 4-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the hydrazinylidene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-(5-Ethylnonan-2-yl)-5-[2-(4-aminophenyl)hydrazinylidene]quinolin-8(5H)-one.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to known bioactive compounds, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Further research is needed to explore these potential activities.
Medicine: The compound could be investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The exact mechanism of action of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is not well understood and would require further research. it is likely to interact with various molecular targets and pathways, particularly those involving the quinoline core. Potential targets could include enzymes, receptors, and DNA, leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline core, known for their antimicrobial properties.
Uniqueness: The unique combination of the ethylnonan-2-yl group and the 4-nitrophenylhydrazinylidene moiety in 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one may confer distinct biological activities and properties not seen in other quinoline derivatives. This makes it a promising candidate for further research and development in various fields.
Propriétés
Numéro CAS |
128145-27-7 |
|---|---|
Formule moléculaire |
C26H32N4O3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
7-(5-ethylnonan-2-yl)-5-[(4-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C26H32N4O3/c1-4-6-8-19(5-2)11-10-18(3)23-17-24(22-9-7-16-27-25(22)26(23)31)29-28-20-12-14-21(15-13-20)30(32)33/h7,9,12-19,31H,4-6,8,10-11H2,1-3H3 |
Clé InChI |
XQPZPTODQWLYSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(C)C1=CC(=C2C=CC=NC2=C1O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


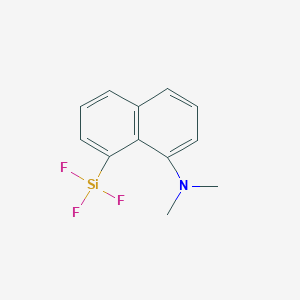

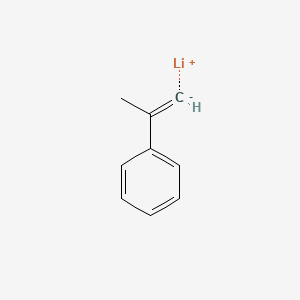
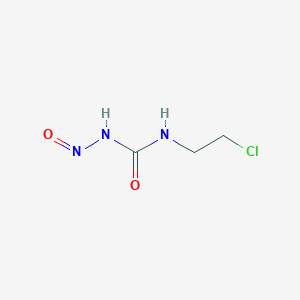
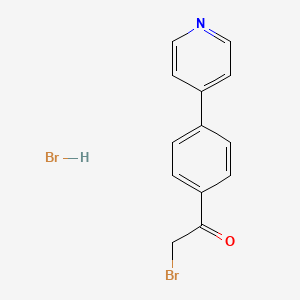
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
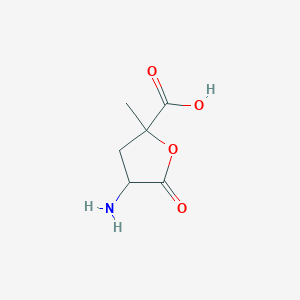
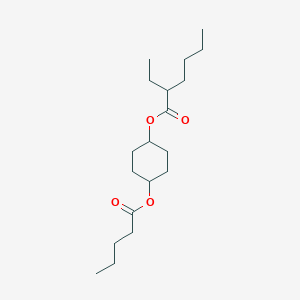
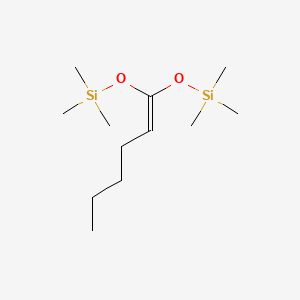
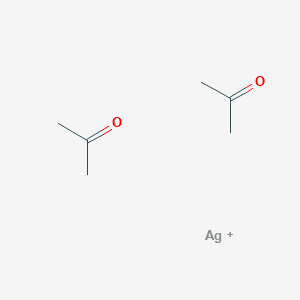
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
